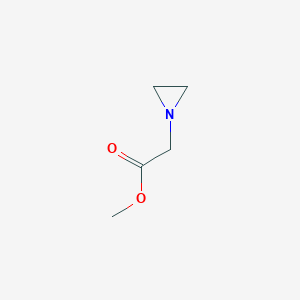

1-(Carbomethoxymethyl)aziridine

描述

Historical Context and Evolution of Aziridine (B145994) Chemistry

The journey into the world of aziridines began in 1888 with the first synthesis of the parent compound, aziridine (ethyleneimine), by Siegmund Gabriel. This discovery opened the door to a new class of heterocyclic compounds. Early research into aziridines was often hampered by their inherent instability and toxicity. However, the potential of these strained rings as synthetic building blocks was undeniable. Over the decades, the field has evolved significantly, with the development of numerous synthetic methods and a deeper understanding of their chemical behavior. The introduction of various substituents on the nitrogen atom, leading to N-functionalized aziridines, marked a pivotal point in this evolution, allowing for the fine-tuning of their stability and reactivity.

Fundamental Principles of Ring Strain and Reactivity in Aziridines

The chemistry of aziridines is fundamentally governed by the concept of ring strain. The three-membered ring forces the bond angles to be approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. This angle strain, combined with torsional strain, results in a high-energy molecule eager to undergo ring-opening reactions to relieve this strain. clockss.org This inherent reactivity makes aziridines potent electrophiles, susceptible to attack by a wide range of nucleophiles. researchgate.net

The nature of the substituent on the nitrogen atom plays a crucial role in modulating this reactivity. N-functionalized aziridines can be broadly categorized as "activated" or "non-activated". nih.gov Aziridines bearing electron-withdrawing groups on the nitrogen are termed "activated" and are generally more reactive towards nucleophilic attack. Conversely, those with electron-donating groups are "non-activated" and are more stable and less reactive, often requiring activation by an electrophile before ring-opening can occur. nih.gov

Overview of Synthetic Challenges and Opportunities for N-Functionalized Aziridines, with Emphasis on 1-(Carbomethoxymethyl)aziridine

The synthesis of N-functionalized aziridines presents both challenges and opportunities for organic chemists. Key challenges include controlling stereochemistry, managing the stability of the aziridine ring, and achieving regioselective ring-opening. However, overcoming these hurdles provides access to a vast chemical space of functionalized amines, which are prevalent in pharmaceuticals and natural products.

1-(Carbomethoxymethyl)aziridine, also known by its IUPAC name methyl 2-(aziridin-1-yl)acetate, is an example of an activated aziridine. The carbomethoxymethyl group is an electron-withdrawing substituent that enhances the electrophilicity of the aziridine ring carbons, making it more susceptible to nucleophilic attack. This property opens up a range of synthetic possibilities, allowing for the introduction of diverse functionalities through ring-opening reactions. The synthesis of this compound itself can be approached through various strategies common in aziridine chemistry, such as the intramolecular cyclization of a suitable precursor.

The reactivity of 1-(carbomethoxymethyl)aziridine makes it a valuable intermediate for the synthesis of more complex molecules. Its ring-opening with various nucleophiles can lead to the formation of β-substituted α-amino acid derivatives, which are important structural motifs in medicinal chemistry. The strategic use of this N-functionalized aziridine allows for the controlled and predictable introduction of nitrogen and other functionalities into a target molecule.

Below are some key properties of 1-(Carbomethoxymethyl)aziridine:

| Property | Value |

| IUPAC Name | methyl 2-(aziridin-1-yl)acetate |

| CAS Number | 14745-52-9 |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.132 g/mol |

This data is compiled from various chemical suppliers and databases. matrix-fine-chemicals.commatrix-fine-chemicals.combldpharm.com

Further research into the synthesis and reactivity of 1-(carbomethoxymethyl)aziridine is expected to uncover new applications and further solidify its role as a versatile tool in the synthetic chemist's arsenal.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(aziridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)4-6-2-3-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCXRUKYXADUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163721 | |

| Record name | 1-Aziridineacetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14745-52-9 | |

| Record name | 1-Aziridineacetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridineacetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Chemical Transformations of 1 Carbomethoxymethyl Aziridine and Its Analogs

Nucleophilic Ring-Opening Reactions (R.O.R.) of the Aziridine (B145994) Moiety

The high ring strain (approximately 26-27 kcal/mol) of the aziridine ring makes it susceptible to nucleophilic attack, leading to ring-opening. clockss.org This reactivity is a cornerstone of their utility in organic synthesis, providing access to a wide array of functionalized amines. researchgate.netresearchgate.net The presence of an electron-withdrawing group on the nitrogen atom, such as the carbomethoxymethyl group, activates the aziridine ring towards nucleophilic attack, making it more reactive than N-alkyl or N-unsubstituted aziridines. clockss.org

Regioselectivity and Stereochemical Course of Ring Opening

The regioselectivity of nucleophilic ring-opening in substituted aziridines is a critical aspect, often dictated by steric and electronic factors. In the case of aziridines activated by an N-electron-withdrawing group, such as 1-(carbomethoxymethyl)aziridine, the attack of a nucleophile can occur at either of the two ring carbons.

Generally, under neutral or basic conditions, the ring-opening follows an SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom. This leads to a product with a specific stereochemistry where the configuration at the attacked carbon is inverted.

However, the regioselectivity can be influenced by the nature of the substituent on the aziridine ring. For instance, in aziridine-2-carboxylates, electronic effects from the carboxylate group can direct the nucleophile to the C3 position (the carbon not bearing the carboxylate). nih.gov The relatively small size of some nucleophiles, like fluoride, minimizes steric hindrance, allowing electronic effects to be the primary determinant of regioselectivity. nih.gov

The stereochemical outcome of the ring-opening is typically a trans-addition, resulting from the backside attack of the nucleophile relative to the leaving group (the aziridine nitrogen). This stereospecificity is a key feature in the use of chiral aziridines for asymmetric synthesis.

Carbon-Based Nucleophiles in Aziridine Ring Opening

While heteroatom nucleophiles are commonly used, the ring-opening of aziridines with carbon-based nucleophiles is a significant transformation as it facilitates the formation of carbon-carbon bonds. researchgate.net However, these reactions can sometimes be less regioselective compared to those with heteroatom nucleophiles. clockss.org

One of the challenges with carbon nucleophiles is the potential for reaction with other functional groups in the molecule, such as an ester. To circumvent this, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then direct the regioselective attack of the carbon nucleophile to the β-carbon of the aziridine. clockss.org

Heteroatom-Based Nucleophiles in Aziridine Ring Opening (e.g., Nitrogen, Oxygen, Sulfur Nucleophiles)

A wide variety of heteroatom-based nucleophiles readily open the aziridine ring, leading to the formation of β-functionalized amines. researchgate.net

Nitrogen Nucleophiles: Amines can act as nucleophiles, leading to the formation of vicinal diamines. These reactions can often be carried out under catalyst- and solvent-free conditions. rsc.org The reaction of aziridines with pendant sulfamates provides a regioselective and stereospecific route to vicinal diamines. chemrxiv.org

Oxygen Nucleophiles: Alkoxides, aryloxides, and carboxylates are effective oxygen-centered nucleophiles for the ring-opening of aziridines. arkat-usa.orgresearchgate.net For example, 1-alkyl-2-(bromomethyl)aziridines react with sodium alkoxides to yield 2-(alkoxymethyl)aziridines. arkat-usa.org Water, in the presence of an acid catalyst, can also act as a nucleophile. nih.govfrontiersin.org

Sulfur Nucleophiles: Thiols are particularly effective nucleophiles for opening the aziridine ring. nih.gov The reaction is often highly regioselective, with the nucleophile attacking the less substituted carbon. nih.gov For example, thiophenol readily opens the aziridine ring of C-glycosyl aziridines. nih.gov Hydrogen polysulfides have also been shown to effectively open the aziridine ring. nih.gov

Table 1: Examples of Heteroatom-Based Nucleophilic Ring-Opening Reactions

| Aziridine Derivative | Nucleophile | Product Type | Reference |

| N-Tosylaziridines | Amines | Vicinal Diamines | rsc.org |

| Aziridines with Pendant Sulfamates | Intramolecular Sulfamate | Vicinal Diamines | chemrxiv.org |

| 1-Alkyl-2-(bromomethyl)aziridines | Sodium Alkoxides | 2-(Alkoxymethyl)aziridines | arkat-usa.org |

| C-Glycosyl Aziridines | Thiophenol | C-Glycosyl-aminoethyl Sulfides | nih.gov |

| Dansyl-2-methylaziridine | Hydrogen Polysulfides | Disulfide | nih.gov |

Acid-Mediated and Lewis Acid-Catalyzed Ring Opening

The ring-opening of aziridines can be significantly accelerated by the presence of Brønsted or Lewis acids. rsc.org Acid catalysis activates the aziridine by protonating the nitrogen atom, making the ring more susceptible to nucleophilic attack.

In acid-catalyzed reactions, the regioselectivity can be more complex and depends on the stability of the resulting carbocation-like transition state. The attack may occur at the more substituted carbon if it can better stabilize a positive charge.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are effective catalysts for the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles, favoring attack at the C3 position. nih.gov In some cases, the reactions can proceed efficiently even without a catalyst. nih.gov Lewis base catalysis, for example with N,N,N',N'-tetramethylethylenediamine (TMEDA), has also been shown to promote the regioselective ring-opening of N-tosylaziridines with silylated nucleophiles. organic-chemistry.org

Ring-Expansion and Rearrangement Reactions

The inherent strain of the aziridine ring makes it a versatile precursor for the synthesis of larger heterocyclic systems through ring-expansion reactions. scispace.comresearchgate.net These reactions often involve the initial ring-opening of the aziridine, followed by an intramolecular cyclization.

For instance, the reaction of 2-(bromomethyl)aziridines with certain nucleophiles can lead to ring-expanded products like 2-iminothiazolidines through an intramolecular cyclization. arkat-usa.org

Cycloaddition Reactions Involving Aziridines

Aziridines can participate in cycloaddition reactions, serving as three-atom components. researchgate.net Upon thermal or photochemical activation, certain aziridines can undergo ring-opening to form azomethine ylides. These ylides are 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered nitrogen-containing heterocycles like pyrrolidines. nih.govmdpi.com

Furthermore, donor-acceptor aziridines have been shown to undergo a metal-free anomalous [5+1] cycloaddition reaction with 2-(2-isocyanoethyl)indoles to afford 2H-1,4-oxazines. rsc.org

Formation and Reactivity of Azomethine Ylides via Ring Opening

A cornerstone of aziridine chemistry is the ability to generate azomethine ylides, which are versatile 1,3-dipoles. nih.gov These reactive intermediates are typically formed in situ from aziridines through either thermal or photochemical induction. wikipedia.org The ring-opening of the aziridine C-C bond is an electrocyclic reaction governed by the Woodward-Hoffmann rules. wikipedia.org

Under thermal conditions, the ring-opening of aziridines proceeds through a conrotatory process. wikipedia.org Conversely, photochemical activation leads to a disrotatory ring opening. wikipedia.org The presence of electron-withdrawing groups on the nitrogen atom, such as the carbomethoxymethyl group in 1-(carbomethoxymethyl)aziridine, facilitates this ring-opening by stabilizing the resulting azomethine ylide. researchgate.net The stability of the ylide is crucial as it allows for subsequent cycloaddition reactions to occur with high efficiency. wikipedia.org

Once formed, these azomethine ylides are highly reactive and participate in a variety of transformations, most notably 1,3-dipolar cycloadditions. nih.gov These reactions are of significant synthetic utility as they allow for the construction of five-membered nitrogen-containing heterocycles with a high degree of stereocontrol. nih.govwikipedia.org The stereochemistry of the resulting cycloadduct is often retained from the geometry of the azomethine ylide, which in turn is determined by the stereochemistry of the starting aziridine and the mode of ring-opening. wikipedia.org

[3+2] Cycloadditions for Heterocycle Synthesis (e.g., with CO2 to form Oxazolidinones)

The azomethine ylides generated from 1-(carbomethoxymethyl)aziridine and its analogs are potent dipoles for [3+2] cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles. nih.gov A noteworthy example of this reactivity is the reaction with carbon dioxide (CO2), which serves as a C1 building block for the synthesis of oxazolidinones. nih.gov This transformation represents an atom-economical and environmentally benign approach to valuable heterocyclic scaffolds. ionike.com

The cycloaddition of CO2 to aziridines can be catalyzed by various systems, including aluminum-based complexes. nih.gov For instance, an aluminium(salphen) complex has been shown to effectively catalyze the coupling of CO2 with substituted aziridines to yield oxazolidinones with high regioselectivity. nih.gov The reaction proceeds under relatively mild conditions, highlighting the utility of this method for accessing pharmaceutically important structures. nih.gov

The proposed mechanism for this transformation involves the initial ring-opening of the aziridine to form the corresponding azomethine ylide, which then undergoes a [3+2] cycloaddition with CO2. The regioselectivity of the addition is a critical aspect, and with N-alkyl-2-arylaziridines, the reaction typically yields 5-aryl-2-oxazolidinones as the major product. ionike.com

Table 1: Catalytic Systems for the Synthesis of Oxazolidinones from Aziridines and CO2

| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | Regioselectivity | Reference |

| Aluminium(salphen) complex | 50-100 | 1-10 | Solvent-free | High | nih.gov |

| CuBr/Ionic Liquid | Ambient | 1 | Ionic Liquid | - | mdpi.com |

| Lithium Iodide (catalytic) | Ambient | Atmospheric | THF/HMPA | High | capes.gov.br |

This table presents a selection of catalytic systems and conditions for the synthesis of oxazolidinones from aziridines and carbon dioxide, demonstrating the versatility of this transformation.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. Aziridines, and the azomethine ylides derived from them, are valuable substrates in such transformations. While specific examples detailing the use of 1-(carbomethoxymethyl)aziridine in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, the inherent reactivity of the aziridine ring suggests its potential as a key component. nih.govdntb.gov.uaresearchgate.netresearchgate.netnih.gov

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that lead to the formation of α-acylamino amides and α-acyloxycarboxamides, respectively. nih.govresearchgate.netresearchgate.netnih.gov The electrophilic nature of the aziridine ring, particularly when activated, could allow it to act as the electrophilic component, or its ring-opened azomethine ylide could participate as the dipolar component in more complex cascades. The development of novel MCRs involving aziridines is an active area of research, promising efficient access to diverse heterocyclic libraries. researchgate.net

Transition Metal-Catalyzed Functionalizations of Aziridines

Transition metal catalysis provides a versatile platform for the selective functionalization of aziridines, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through the cleavage of the strained ring.

C-C and C-N Bond Cleavage/Formation Reactions

Transition metals can catalyze the cleavage of either the C-C or C-N bonds of the aziridine ring, leading to a diverse array of products. Rhodium catalysts, for example, have been investigated for their ability to promote the carbonylative ring expansion of aziridines to β-lactams, a process that involves the cleavage of a C-N bond. nih.gov The regioselectivity of this ring expansion is influenced by the substituents on the aziridine ring. nih.gov Theoretical studies have suggested that hyperconjugation effects between a substituent on the carbon atom and the C-N bond can play a crucial role in activating the bond for metal insertion. nih.gov

Palladium catalysis has been extensively used for C-C and C-N bond-forming reactions. nih.govnih.govmit.edu While direct applications with 1-(carbomethoxymethyl)aziridine are specific, the principles of palladium-catalyzed cross-coupling reactions can be extended to this class of compounds. For instance, palladium catalysts can facilitate the reaction of aziridines with various coupling partners, leading to the formation of functionalized amines. The choice of ligand is often critical in controlling the outcome and efficiency of these transformations. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions of Aziridines

| Catalyst | Reaction Type | Bond Cleaved | Product Type | Reference |

| [Rh(CO)2Cl]2 | Carbonylative Ring Expansion | C-N | β-Lactam | nih.gov |

| Palladium(0) complexes | Cross-Coupling | C-N | Functionalized Amines | nih.govnih.gov |

| Rhodium(I) complexes | Intramolecular Cyanation | N-CN | β-Cyanostyrenes | rsc.org |

This table provides examples of transition metal-catalyzed transformations of aziridines, illustrating the diverse reactivity achievable through C-C and C-N bond cleavage and formation.

Catalytic Hydrogenation and Hydroamination

Catalytic hydrogenation is a fundamental transformation in organic synthesis. For N-acylaziridines, this reaction can lead to the reductive opening of the ring to afford amino alcohols. The choice of catalyst, such as Raney Nickel or palladium on carbon, and the reaction conditions are crucial for achieving high yields and selectivities. libretexts.org In the context of 1-(carbomethoxymethyl)aziridine, catalytic hydrogenation would be expected to yield N-(2-hydroxyethyl)glycine methyl ester. The presence of other reducible functional groups within the molecule would need to be considered to ensure chemoselectivity.

Hydroamination, the addition of an N-H bond across a C-C multiple bond, represents an atom-economical method for the synthesis of amines. While intermolecular hydroamination of unactivated alkenes with aziridines is less common, intramolecular variants are well-established. For analogs of 1-(carbomethoxymethyl)aziridine containing an appropriately positioned alkene, transition metal-catalyzed intramolecular hydroamination could provide a route to various nitrogen-containing heterocyclic systems.

Computational and Theoretical Investigations of Aziridine Reactivity and Selectivity

Quantum Chemical Calculations on Aziridine (B145994) Ring Strain and Stability

The high reactivity of aziridines is fundamentally linked to their significant ring strain energy, which is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. acs.orgnih.govresearchgate.netresearchgate.net Quantum chemical calculations have been instrumental in quantifying this strain and understanding its implications for the molecule's stability and reactivity.

The ring strain energy of the parent aziridine is estimated to be approximately 27 kcal/mol. acs.orgresearchgate.netresearchgate.net This substantial strain energy is a driving force for ring-opening reactions, as the release of this energy provides a thermodynamic advantage. acs.orgnih.govresearchgate.netresearchgate.net Computational studies have explored how substituents on the aziridine ring influence this strain. For instance, the introduction of electron-withdrawing groups on the nitrogen atom can activate the ring towards nucleophilic attack. nih.gov

| Compound | Ring Strain Energy (kcal/mol) | Reference |

| Aziridine (Parent) | ~27 | acs.orgresearchgate.netresearchgate.net |

| Cyclopropane | ~27 | |

| Triaziridine | ~24 (predicted) |

This table presents calculated ring strain energies for aziridine and related cyclic compounds.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the detailed mechanisms of reactions involving aziridines. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways.

The ring-opening of aziridines is a cornerstone of their synthetic utility. nih.govmdpi.com Computational studies have extensively investigated the transition states and energy profiles for these reactions under various conditions. For instance, in palladium-catalyzed ring-opening cross-coupling reactions, the oxidative addition of the aziridine to the palladium center is often the regioselectivity- and stereospecificity-determining step. acs.org Density Functional Theory (DFT) calculations have been used to model the transition state structures for this process, revealing the key interactions that favor one regioisomer over another. acs.org

The energy profiles for these reactions typically show that the ring-opening process is energetically favorable due to the release of ring strain. acs.orgresearchgate.netresearchgate.net The calculated free energy barriers for the ring-opening step can be correlated with experimentally observed reaction rates. nih.gov In some cases, the mechanism may involve the formation of an aziridinium (B1262131) ion intermediate, particularly under acidic conditions, followed by nucleophilic attack. frontiersin.org

In catalyzed reactions of aziridines, the interactions between the catalyst and the substrate are paramount in determining the outcome. acs.orgmdpi.com Computational modeling provides a molecular-level understanding of these interactions. Energy decomposition analysis (EDA) is a powerful technique used to dissect the catalyst-substrate interaction energy into components such as electrostatic interactions, Pauli repulsion, and orbital interactions. acs.org

For example, in palladium-catalyzed reactions, non-covalent interactions between the catalyst's ligands and the substituents on the aziridine ring can significantly stabilize the transition state leading to the major product. acs.org These interactions can influence both the regioselectivity and the stereoselectivity of the reaction. acs.org Computational screening of different catalysts has also been employed to identify more efficient systems for specific transformations, such as the cycloaddition of CO2 with aziridines. nih.gov In these cases, the calculations can predict which metal-substituted catalyst will have the lowest activation barrier for the rate-determining ring-opening step. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions)

The electronic structure of aziridines, particularly the nature of their frontier molecular orbitals (HOMO and LUMO), is crucial for understanding their reactivity. youtube.comwuxiapptec.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) represent the electron-donating and electron-accepting capabilities of a molecule, respectively.

In the context of aziridine reactivity, the interaction between the HOMO of a nucleophile and the LUMO of the aziridine (or an activated form of it) is a key feature of many reactions. The energy gap between the HOMO and LUMO can be used as a predictor of reactivity; a smaller gap generally indicates higher reactivity. wuxiapptec.com

Computational methods are used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. youtube.comresearchgate.netresearchgate.net For an N-acylaziridine, the electron-withdrawing acyl group lowers the energy of the LUMO, making the ring carbons more electrophilic and susceptible to nucleophilic attack. The analysis of HOMO-LUMO interactions can also explain the regioselectivity of ring-opening reactions, as the lobes of the LUMO are often larger on one of the ring carbons, indicating the preferred site of nucleophilic attack.

| Orbital | Significance in Aziridine Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Represents the electron-donating ability. In nucleophilic aziridines, the HOMO is involved in reactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability. In electrophilic aziridines (e.g., activated aziridines), the LUMO is the site of nucleophilic attack. A lower LUMO energy correlates with higher reactivity towards nucleophiles. wuxiapptec.com |

This table outlines the roles of frontier molecular orbitals in the reactivity of aziridines.

Regioselectivity and Stereoselectivity Prediction through DFT Studies

Density Functional Theory (DFT) has proven to be a highly effective method for predicting the regioselectivity and stereoselectivity of aziridine reactions. acs.orgnih.gov By calculating the energies of the transition states for all possible reaction pathways, the most favorable pathway, leading to the major product, can be identified.

In the palladium-catalyzed ring-opening of 2-substituted aziridines, DFT calculations have successfully rationalized the observed regioselectivity. acs.org The calculations show that the transition state leading to the attack at the more substituted carbon is often lower in energy due to stabilizing interactions between the substituent and the catalyst. acs.org The computed regioselectivity ratios from these studies are often in good agreement with experimental results. acs.org

Similarly, DFT can predict the stereochemical outcome of a reaction. For instance, in reactions proceeding through an SN2-type mechanism, inversion of stereochemistry is expected, and DFT calculations can confirm this by modeling the corresponding transition state. acs.org The ability to accurately predict both regioselectivity and stereoselectivity is of immense value in the design of synthetic strategies involving aziridines. nih.govnih.gov

Applications in Complex Organic Synthesis: 1 Carbomethoxymethyl Aziridine As a Versatile Synthetic Building Block

Synthesis of Nitrogen-Containing Heterocycles

The strained ring of 1-(Carbomethoxymethyl)aziridine is a versatile precursor for the synthesis of larger, more complex nitrogen heterocycles. Through carefully designed reaction pathways, the three-membered ring can be expanded or incorporated into larger cyclic frameworks, serving as a key structural linchpin.

The construction of five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, from aziridine (B145994) precursors is a well-established strategy in organic synthesis. These transformations often proceed through the formation of reactive intermediates like azomethine ylides for pyrrolidine (B122466) synthesis or via intramolecular cyclization pathways following an initial ring-opening event for piperidine (B6355638) synthesis.

One of the primary methods for synthesizing pyrrolidines from aziridines involves the generation of an azomethine ylide, which can then undergo a [3+2] dipolar cycloaddition with a suitable dipolarophile. nih.gov This powerful, atom-economic reaction allows for the direct construction of the five-membered pyrrolidine core with the potential to control multiple stereocenters. nih.gov While this is a general strategy for many aziridines, the N-carbomethoxymethyl group in the target compound is suitable for activating the aziridine towards ylide formation.

The synthesis of piperidines from aziridines can be achieved through multi-step sequences or formal [3+3] cycloadditions. A common approach involves the nucleophilic opening of the aziridine ring, followed by a subsequent intramolecular cyclization to form the six-membered ring. nih.govwhiterose.ac.uk For instance, the reaction of an aziridine with an appropriate three-carbon component can set the stage for a 6-exo cyclization to furnish the piperidine skeleton. nih.gov

| Target Heterocycle | General Synthetic Strategy from Aziridine | Reactive Intermediate/Key Step |

| Pyrrolidine | [3+2] Dipolar Cycloaddition | Azomethine Ylide |

| Piperidine | Ring Opening-Intramolecular Cyclization | 6-exo-tet Cyclization |

| Piperidine | Formal [3+3] Cycloaddition | π-Allylpalladium Intermediate |

The ring expansion of aziridines provides a powerful route to other strained heterocycles like azetidines (four-membered rings) and larger rings such as azepines (seven-membered rings).

A notable and innovative method for the synthesis of chiral azetidines is the one-carbon ring expansion of N-substituted aziridines. nih.govchemrxiv.orgnih.gov This transformation can be achieved with exceptional stereocontrol using engineered biocatalysts, such as evolved variants of cytochrome P450. nih.govchemrxiv.orgnih.govresearchgate.net The reaction proceeds through the formation of a highly reactive aziridinium (B1262131) ylide intermediate, which then undergoes a nih.govblucher.com.br-Stevens rearrangement. nih.govnih.gov This biocatalytic approach is significant because it can override competing side reactions, such as the cheletropic extrusion of ethylene, to favor the desired ring expansion, a feat that is challenging with traditional chemical catalysts. nih.gov The process allows for the conversion of readily available aziridines into synthetically challenging chiral azetidines with high enantiomeric excess. chemrxiv.orgnih.gov

The synthesis of seven-membered azepine rings from aziridines is less common but can be conceptualized through multi-step pathways. General methods for azepine synthesis often involve ring expansion of smaller nitrogen heterocycles or cycloaddition reactions. slideshare.netyoutube.comresearchgate.net A plausible, though not explicitly detailed, route from an aziridine could involve a ring-opening followed by annulation with a four-carbon fragment.

| Target Heterocycle | Synthetic Strategy from Aziridine | Key Transformation/Catalyst | Enantioselectivity |

| Azetidine | One-Carbon Ring Expansion | Biocatalytic nih.govblucher.com.br-Stevens Rearrangement (Engineered Cytochrome P450) | High (e.g., 99:1 er) nih.govchemrxiv.org |

1-(Carbomethoxymethyl)aziridine is a suitable substrate for cycloaddition reactions to form five-membered rings containing two nitrogen atoms, such as imidazolidines and their corresponding oxidized derivatives, imidazolidinones. A versatile method involves a copper-catalyzed reaction of an aziridine with an imine or an isocyanate. nih.govfrontiersin.org

The reaction with imines proceeds as a [3+2] cycloaddition to furnish substituted imidazolidines. frontiersin.org The copper catalyst activates the aziridine, facilitating a nucleophilic attack by the imine to open the ring, followed by intramolecular cyclization to form the product. nih.gov This method is noted for its high compatibility with various functional groups. nih.govfrontiersin.org

Similarly, reacting the aziridine with an isocyanate under copper catalysis provides an efficient route to imidazolidinones. nih.govfrontiersin.org The versatility of these reactions makes them applicable to the synthesis of complex molecules, including hybrid structures derived from different pharmaceutical compounds. nih.gov

| Reagent | Catalyst | Product | Key Features |

| Imine | Copper(I/II) | Imidazolidine | Good functional group tolerance, forms diverse 2-substituted imidazolidines. nih.govfrontiersin.org |

| Isocyanate | Copper(I/II) | Imidazolidinone | Efficient cyclization, applicable to complex molecule synthesis. nih.govfrontiersin.org |

The reactivity of the aziridine ring can be exploited to synthesize other heterocyclic systems, such as those containing additional heteroatoms like oxygen. A one-pot strategy for the synthesis of enantiomerically pure disubstituted morpholines (a six-membered ring with nitrogen and oxygen) and 1,4-oxazepanes (a seven-membered ring with nitrogen and oxygen) utilizes a tandem aziridine/epoxide ring-opening sequence. rsc.org

In this approach, an epoxy alcohol acts as both a nucleophile and an electrophile in a sequential manner. The alcohol first attacks and opens the activated aziridine ring. The newly liberated amine then acts as an intramolecular nucleophile, opening the epoxide ring to form the new, larger heterocycle. rsc.org This represents a powerful and modular strategy for constructing complex, chiral heterocyclic frameworks from simple, readily available building blocks.

Preparation of Chiral Amines and Amino Acids

Activated aziridines are exceptionally useful precursors for the synthesis of chiral amines and non-proteinogenic amino acids. The N-carbomethoxymethyl group activates the aziridine ring for nucleophilic attack, making 1-(Carbomethoxymethyl)aziridine a valuable substrate for these transformations. The ring-opening reaction proceeds with high regio- and stereoselectivity, allowing the controlled installation of new functional groups and the formation of valuable chiral building blocks. scispace.comscielo.br

The fundamental reaction is the nucleophilic ring opening of the aziridine at one of the ring carbons. The choice of nucleophile determines the nature of the resulting functionalized amine or amino acid derivative. scispace.comrsc.org The reaction of aziridine-2-carboxylic acids (where the carboxyl group is on the ring) with organocuprates has been shown to be a viable route to various α-amino acids. rsc.orgresearchgate.net By analogy, the ring-opening of 1-(Carbomethoxymethyl)aziridine with carbon nucleophiles would lead to γ-amino acid derivatives.

A wide range of nucleophiles can be employed in these ring-opening reactions, highlighting the versatility of the aziridine scaffold in asymmetric synthesis.

| Nucleophile Type | Example Nucleophile | Product Class |

| Carbon | Organocuprates, Enolates | α- or β-Substituted Amino Acids |

| Nitrogen | Azides (e.g., TMSN₃), Amines | Vicinal Diamines mdpi.comresearchgate.net |

| Oxygen | Alcohols, Water (acid-catalyzed) | β-Amino Alcohols wiley-vch.de |

| Sulfur | Thiols | β-Thio Amino Acids |

| Halogen | Halide Ions | β-Halo Amines |

Modular Synthesis of Polyfunctionalized Compounds

The concept of modular synthesis involves the assembly of complex molecules from simpler, interchangeable building blocks (modules). 1-(Carbomethoxymethyl)aziridine is an excellent example of a versatile module for this synthetic strategy. Its defined reactivity allows it to be combined with a wide range of other modules in a predictable and often catalytic manner to rapidly generate libraries of polyfunctionalized compounds.

For example, the copper-catalyzed synthesis of imidazolidinones represents a two-module coupling, where the aziridine is one module and a diverse range of isocyanates can serve as the second, allowing for systematic variation in the final product structure. nih.govfrontiersin.org Similarly, the tandem aziridine/epoxide ring-opening sequence to form morpholines and oxazepanes is a powerful modular approach, combining an aziridine module with an epoxy alcohol module. rsc.org This strategy enables the rapid construction of skeletally and structurally diverse heterocyclic systems, which is highly valuable in medicinal chemistry and drug discovery for broad-scale screening. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(Carbomethoxymethyl)aziridine?

- Methodological Answer : High-yield synthesis can be achieved via solvent-free reactions or carbon dioxide (CO₂) insertion. For example, a CO₂-mediated pathway using a molar ratio of TPPH₂/TBACl/aziridine = 1:5:100, 1.5 mol/L aziridine, 1.2 MPa CO₂ pressure, and 8 hours at 125°C achieves up to 99% conversion and selectivity . Solvent-free methods using α-methylpentanol and 1-phenylethylamine are also effective, though reaction times and yields depend on temperature and catalyst choice .

Q. How can the structure of 1-(Carbomethoxymethyl)aziridine be confirmed experimentally?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is critical. For example, aziridine protons typically resonate as doublets at 1.5–2.0 ppm (¹H NMR), while carbomethoxy groups appear as singlets near 3.6–3.8 ppm (methoxy) and 170–175 ppm (carbonyl, ¹³C NMR). COSY spectra can resolve coupling patterns between aziridine ring protons and adjacent substituents . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation .

Q. What factors influence the stability of 1-(Carbomethoxymethyl)aziridine during storage?

- Methodological Answer : Stability is affected by moisture, temperature, and ring strain. Hydrolysis studies show that electron-withdrawing substituents (e.g., carbomethoxy) increase susceptibility to nucleophilic ring-opening. Storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF) minimizes degradation. Periodic NMR or TLC monitoring is advised .

Advanced Research Questions

Q. How do substituents on the aziridine ring influence regioselectivity in nucleophilic ring-opening reactions?

- Methodological Answer : Steric and electronic effects dictate reactivity. For example, 1-alkyl-2-(bromomethyl)aziridines react with O-, N-, or S-centered nucleophiles via SN2 mechanisms at the less hindered carbon. The carbomethoxy group directs nucleophiles to the adjacent position due to inductive effects. Kinetic studies using variable-temperature NMR or computational modeling (DFT) can map transition states .

Q. What mechanistic insights explain the divergent hydrolysis pathways of aziridine derivatives?

- Methodological Answer : Hydrolysis mechanisms (SN1 vs. SN2) depend on substitution patterns. For 1-(Carbomethoxymethyl)aziridine, the electron-withdrawing carbomethoxy group favors SN2 pathways, as seen in analogous 2,3-dimethylaziridines. In contrast, 2,2-dimethylaziridines undergo SN1 hydrolysis via tertiary carbocation intermediates. Isotopic labeling (¹⁸O) and kinetic isotope effects (KIE) can distinguish mechanisms .

Q. Can computational methods predict the stereochemical outcomes of aziridine functionalization?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and predict stereoselectivity. For instance, the addition of nucleophiles to 1-(Carbomethoxymethyl)aziridine may favor cis or trans products based on torsional strain and hyperconjugation effects. Pairing computational results with experimental NOESY or X-ray crystallography validates predictions .

Q. What strategies enable the enantioselective synthesis of 1-(Carbomethoxymethyl)aziridine derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity. For example, kinetic resolution during aziridine ring closure using chiral Brønsted acids (e.g., phosphoric acids) achieves >90% ee. Chiral HPLC or polarimetry monitors enantiopurity, while circular dichroism (CD) confirms absolute configuration .

Q. How does 1-(Carbomethoxymethyl)aziridine participate in CO₂ fixation reactions?

- Methodological Answer : Under catalytic conditions (e.g., TBACl/TPPH₂), the aziridine reacts with CO₂ to form oxazolidin-2-ones. Reaction progress can be tracked via in situ IR spectroscopy (CO₂ consumption) or GC-MS. Regioselectivity (e.g., 96:4 product ratios) is influenced by steric effects of the carbomethoxy group .

Data Contradictions and Resolution

- Synthesis Yields : reports 99% yields using CO₂, while solvent-free methods () achieve high but variable yields. This discrepancy may arise from differences in catalyst efficiency or purity of starting materials. Systematic optimization (DoE) is recommended for reproducibility.

- Hydrolysis Mechanisms : contrasts SN2 (carbomethoxy derivatives) and SN1 (2,2-dimethyl analogs) pathways. Researchers must verify substitution patterns and solvent effects (polar aprotic vs. protic) when extrapolating mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。